4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside

概要

説明

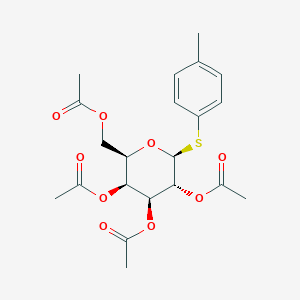

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside is a synthetic organic compound with the molecular formula C21H26O9S and a molecular weight of 454.49 g/mol . It is a derivative of thiogalactopyranoside, where the galactose moiety is protected by acetyl groups at positions 2, 3, 4, and 6, and the sulfur atom is bonded to a 4-methylphenyl group . This compound is typically used in biochemical research and organic synthesis.

準備方法

The synthesis of 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside generally involves the following steps:

Thioglycoside Formation: The initial step involves the reaction of galactose with a thiol compound, such as 4-methylthiophenol, in the presence of a catalyst like boron trifluoride etherate. This reaction forms the thioglycoside intermediate.

Acetylation: The intermediate is then acetylated using acetic anhydride and a base such as pyridine.

化学反応の分析

Hydrolytic Deacetylation

The acetyl groups on the galactopyranose ring undergo selective hydrolysis under basic conditions. This reaction is critical for generating the free thiogalactoside, which serves as a substrate for enzymatic studies.

Key Reaction :

Conditions :

-

Reagent : Sodium methoxide (25 wt% in methanol)

-

Temperature : Room temperature

-

Duration : 2–4 hours

Outcome :

Complete deacetylation is achieved, as demonstrated in a study where the reaction yielded 97% of the deacetylated product after purification by flash chromatography .

Oxidative Transformations

The sulfur atom in the thioglycosidic bond is susceptible to oxidation, enabling the synthesis of sulfoxides or sulfones.

Case Study :

N-Bromosuccinimide (NBS) in acetone/water (−10°C) selectively oxidizes the thioglycoside bond, leading to the formation of a galactopyranose derivative.

Reaction Pathway :

Experimental Data :

| Parameter | Value |

|---|---|

| Oxidizing Agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetone/water (19:1 v/v) |

| Temperature | −10°C |

| Yield | 97% after purification |

This method preserves the stereochemistry of the galactose moiety while cleaving the thioglycosidic bond .

Nucleophilic Substitution

The 4-methylphenylthio group can be displaced by nucleophiles, facilitating the synthesis of modified glycosides.

Example :

In the presence of boron trifluoride etherate (BF₃·Et₂O), the thioglycoside undergoes substitution with alcohols or thiols to form new glycosidic bonds.

Mechanism :

Applications :

This reaction is utilized in glycosylation strategies for synthesizing oligosaccharides or glycoconjugates with tailored biological activities.

Comparative Reactivity Table

Stereochemical Considerations

The β-configuration of the thiogalactoside remains intact during reactions due to the anomeric effect, which stabilizes the axial orientation of the sulfur atom. This stereochemical fidelity is critical for interactions with enzymes like β-galactosidases.

科学的研究の応用

Enzyme Substrate for Glycosidases

MPTG serves as a substrate for various glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The tetra-acetylated form of thiogalactopyranoside is particularly useful because it can be selectively hydrolyzed by specific enzymes, allowing researchers to quantify enzyme activity and study enzyme kinetics.

Case Study:

Cecioni et al. (2022) utilized MPTG to quantify lysosomal glycosidase activity within cells. The study demonstrated that the compound could effectively measure enzyme activity in a cellular context, highlighting its utility in pharmacological research and drug development targeting lysosomal storage disorders .

Glycosylation Studies

MPTG is employed in studies investigating glycosylation processes—where sugars are attached to proteins or lipids. Understanding these processes is crucial for developing therapeutic agents and vaccines.

Research Insight:

Research has shown that using MPTG can facilitate the synthesis of glycoproteins with defined structures, which are essential for studying protein functions and interactions .

Synthesis of Glycosides

The compound can be used as a building block in organic synthesis to create various glycosides. These glycosides have applications in medicinal chemistry, particularly in developing new drugs.

Example:

In synthetic organic chemistry, MPTG has been used to generate novel glycosides that exhibit biological activity against specific targets, such as cancer cells or pathogens .

Data Table: Comparison of Applications

| Application | Description | Reference |

|---|---|---|

| Enzyme Substrate | Used for quantifying glycosidase activity | Cecioni et al., 2022 |

| Glycosylation Studies | Facilitates understanding of sugar attachment processes | Various studies |

| Synthesis of Glycosides | Acts as a precursor for creating biologically active compounds | Organic synthesis literature |

作用機序

The mechanism of action of 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside involves its interaction with specific enzymes or proteins. In enzymatic studies, the compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing the 4-methylphenyl thiol and the deacetylated galactose moiety. The molecular targets and pathways involved depend on the specific enzyme or protein being studied .

類似化合物との比較

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside can be compared with other thioglycosides and acetylated sugars:

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside: Similar in structure but with a glucose moiety instead of galactose.

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-a-D-mannopyranoside: Contains a mannose moiety and differs in the stereochemistry at the anomeric carbon.

The uniqueness of this compound lies in its specific configuration and the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with enzymes.

生物活性

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside (MPTG) is a glycoside compound that has garnered attention for its potential biological activities, particularly in the realms of cancer research and antimicrobial properties. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C21H26O9S

- Molecular Weight : 454.49 g/mol

- CAS Number : 28244-99-7

- Physical Form : White powder

- Melting Point : 115-116 °C

Antitumor Activity

Recent studies have highlighted the antitumor potential of MPTG. Research indicates that compounds similar to MPTG exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an inhibition rate of 99.93%–100.39% against HepG2 (liver carcinoma) cells with an IC50 value ranging from 6.92 to 8.99 μM, outperforming the standard drug Sunitinib .

Table 1: Antitumor Activity of MPTG Analogues

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| MPTG (analog) | HepG2 | 99.93 - 100.39 | 6.92 - 8.99 |

| Sunitinib | HepG2 | 86.51 - 100.02 | 7.60 - 10.36 |

The mechanism through which MPTG exerts its antitumor effects involves inducing apoptosis in cancer cells and arresting the cell cycle at the S phase. This was evidenced by flow cytometry analyses showing increased percentages of cells in the S phase after treatment with MPTG analogues .

Apoptosis Pathway

MPTG's ability to induce apoptosis is linked to mitochondrial dysfunction, characterized by:

- Upregulation of pro-apoptotic protein Bax.

- Downregulation of anti-apoptotic protein Bcl-2.

- Activation of caspase-3.

These findings suggest that MPTG may influence critical apoptotic pathways, making it a candidate for further investigation in anticancer therapies.

Antimicrobial Activity

In addition to its antitumor properties, MPTG has been evaluated for antimicrobial activity against various pathogens. Its structural similarity to other glycosides suggests potential effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

A study focusing on glycoside derivatives demonstrated that compounds with similar acetylated sugar moieties exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Applications in Drug Development

The unique structure of MPTG allows it to serve as a valuable scaffold for drug development, particularly in enhancing the solubility and bioavailability of therapeutic agents. Its role in modifying drug candidates has been explored in various biochemical applications, including:

- Chiral chromatography.

- Glycosylation reactions for drug modification.

Table 2: Applications of MPTG in Drug Development

| Application | Description |

|---|---|

| Chiral chromatography | Separates enantiomers for pharmaceutical analysis |

| Glycosylation reactions | Modifies drugs to improve solubility and efficacy |

| Anticancer agents | Serves as a lead compound for developing new therapies |

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O9S/c1-11-6-8-16(9-7-11)31-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(30-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFOIRMXQHXTRL-IFLJBQAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438768 | |

| Record name | 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28244-99-7 | |

| Record name | 4-Methylphenyl 1-thio-β-D-galactopyranoside 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28244-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。